molecular formula C7H11IN2 B1526872 1-tert-butyl-4-iodo-1H-pyrazole CAS No. 1354705-41-1

1-tert-butyl-4-iodo-1H-pyrazole

Cat. No. B1526872
CAS RN: 1354705-41-1
M. Wt: 250.08 g/mol
InChI Key: ZSBPKSWLKACLRO-UHFFFAOYSA-N
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Description

“1-tert-butyl-4-iodo-1H-pyrazole” is a chemical compound that belongs to the group of pyrazole derivatives . It is also known as “tert-butyl 4-iodo-1H-pyrazole-1-carboxylate” and has a molecular weight of 294.09 .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3 .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, 4-Iodopyrazole, a related compound, has been used in an indium-mediated synthesis of heterobiaryls. It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . The compound is stable under normal conditions but should be kept in a dry, cool, and well-ventilated place .

Scientific Research Applications

Applications in Luminescence and Photophysics

Synthetic Control of Pt...Pt Separation and Photophysics in Binuclear Platinum Complexes
Researchers have synthesized a new series of luminescent binuclear platinum complexes with mu-pyrazolate-bridged cyclometalated structures. These complexes demonstrate a range of emission energies from blue to red, depending on the Pt-Pt spacing. This variation in photophysical properties is attributed to the emissive state changing from a mixed ligand center triplet/metal-to-ligand charge transfer excited state to a lower-energy, Pt-Pt metal-metal-to-ligand charge transfer state. The study provides insights into controlling photophysical properties through synthetic modification of Pt...Pt separation in binuclear complexes (Ma et al., 2005).

Applications in Catalysis

Efficient Dioxo(mu-oxo)molybdenum(VI) Dimer Catalyst for Olefin Epoxidation
The compound [Mo(2)O(4)(mu(2)-O)Cl(2)(pzH)(4)] (1; pzH = pyrazole) has shown high activity as a catalyst in the liquid-phase epoxidation of cyclic olefins. The complex's remarkable stability and ability to be reused without significant performance loss make it an excellent catalyst for olefin epoxidation using tert-butyl hydroperoxide as the oxidant. The complex's unusual all-cis configuration at each of the MoO(2)-(mu(2)-O)Cl(pzH)(2) cores is highlighted as a possible contributing factor to its high catalytic efficiency (Pereira et al., 2007).

Applications in Molecular Structure Analysis

Characterization of N-unsubstituted and N-methyl-pyrazole Derivatives via 13C NMR
A comprehensive study reported 13C shielding data for 100 derivatives of pyrazole. These derivatives include various substituents like methyl, ethyl, tert-butyl, and iodo groups on the ring carbon atoms. This research contributes to the understanding of the structural aspects of pyrazole derivatives using NMR techniques (Cabildo et al., 1984).

Molecular Structure of 4-tert-butylpyrazoles in Solid State and Solution
This study focuses on the molecular structures of three 4-tert-butylpyrazoles. Utilizing 1H, 13C, and 15N NMR spectroscopies, both in solution and in the solid state (CPMAS), the research provides comprehensive structural information. These compounds, characterized by their tetramer formations through N–H···N hydrogen bonds, highlight the structural variety and complexity of 4-tert-butylpyrazoles (Trofimenko et al., 2001).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause harm if ingested, inhaled, or comes into contact with skin or eyes . Safety measures include wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

1-tert-butyl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBPKSWLKACLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277529
Record name 1-(1,1-Dimethylethyl)-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354705-41-1
Record name 1-(1,1-Dimethylethyl)-4-iodo-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl)-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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